N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide

Description

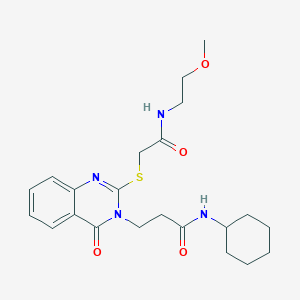

N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core, a propanamide chain, and a cyclohexyl substituent. The molecule features a thioether linkage (-S-) connecting the quinazolinone moiety to a 2-(2-methoxyethylamino)-2-oxoethyl group, which introduces both hydrophilic (methoxyethyl) and lipophilic (cyclohexyl) properties. This structural duality may enhance bioavailability and target binding efficiency.

Properties

IUPAC Name |

N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4S/c1-30-14-12-23-20(28)15-31-22-25-18-10-6-5-9-17(18)21(29)26(22)13-11-19(27)24-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,23,28)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIGDZJIKPNDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

Thioether Formation: Introduction of the thioether group through nucleophilic substitution reactions.

Amide Formation: Coupling of the cyclohexylamine with the intermediate to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinaz

Biological Activity

N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclohexyl group, a quinazolinone moiety, and a thioether linkage. Its molecular formula is C_{20}H_{28N_4O_3S with a molecular weight of approximately 396.53 g/mol. The presence of functional groups such as methoxyethyl and thioether suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis, primarily through DNA damage pathways. For instance, compounds in the quinazolinone family have been reported to activate caspase pathways leading to programmed cell death .

- Targeting Specific Cancer Pathways : Some derivatives have demonstrated selectivity for cancer cell lines overexpressing HER-2, indicating potential for targeted therapy in breast cancer . The ability to modulate signaling pathways involved in cell survival and proliferation is a key area of interest.

- Antitumor Activity : In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including SKBr-3 and BT-474, with IC50 values ranging from 17.44 µM to 53.29 µM . These findings suggest that the compound could be effective in managing HER-2 positive breast cancers.

Table 1: Summary of Biological Activity Studies

Case Studies

- Case Study on Apoptosis Induction : A study involving the treatment of SKBr-3 cells with a related compound showed an increase in apoptotic cells from 16.3% in control to 49.14% after 48 hours of exposure at 10 µM concentration . This significant increase indicates the compound's potential as an apoptotic agent.

- Combination Therapy Potential : Another investigation highlighted the efficacy of combining this compound with traditional chemotherapy agents, suggesting enhanced therapeutic outcomes through synergistic effects . The combination approach may reduce required dosages and mitigate side effects associated with high-dose chemotherapy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the 4-oxoquinazolin-3(4H)-yl scaffold but differ in substituents, influencing physicochemical and pharmacological properties. Key comparisons include:

Key Observations :

- Hydrogen Bonding: The 2-methoxyethylamino group introduces hydrogen-bonding capacity, contrasting with sulfonamide derivatives (e.g., ), which exhibit stronger polar interactions.

- Synthetic Feasibility: The thioether linkage is common in S-substituted quinazolinones, synthesized via nucleophilic substitution (e.g., using potassium carbonate in acetone) .

Physicochemical Properties

- Melting Points : Analogous compounds exhibit melting points ranging from 215°C (hydroxyphenyl derivatives ) to 309°C (chlorophenyl-sulfonamide hybrids ). The target compound’s cyclohexyl group may reduce melting points compared to rigid aromatic systems.

- Solubility: The methoxyethylamino group likely improves aqueous solubility relative to purely lipophilic derivatives (e.g., cyclopentyl in ).

Tautomerism and Dynamic Behavior

The 4-oxoquinazolin-3(4H)-yl core exhibits tautomerism between amide and imidic acid forms, with dynamic parameters (e.g., ΔG* ≈ 60–70 kJ/mol) influenced by substituents . Electron-donating groups like methoxyethyl may stabilize the amide tautomer, altering reactivity.

Q & A

Basic: What are the key steps for synthesizing N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide?

Answer:

The synthesis typically involves:

Core Construction : Formation of the quinazolinone ring via cyclization of anthranilic acid derivatives or condensation reactions (e.g., thiourea with carbonyl compounds) .

Functionalization : Introduction of the thioether linkage (e.g., reacting with thioglycolic acid derivatives) and subsequent alkylation/amidation to attach the cyclohexyl and methoxyethyl groups .

Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product. Structural validation is achieved via NMR (1H/13C) and mass spectrometry .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:

Key characterization methods include:

- Spectroscopy :

- 1H/13C NMR : To verify substituent positions and confirm the absence of impurities (e.g., δ 7.5–8.5 ppm for quinazolinone aromatic protons) .

- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Answer:

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for thioether formation .

- Catalysis : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to accelerate alkylation steps .

- Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions .

- Workflow Table :

| Step | Key Parameters | Yield Improvement |

|---|---|---|

| Cyclization | Solvent: DMF, Temp: 70°C | 75% → 85% |

| Thioether Formation | Catalyst: K₂CO₃, Time: 12 hrs | 60% → 78% |

Advanced: How do structural modifications (e.g., methoxyethyl vs. methyl groups) affect bioactivity?

Answer:

- Methoxyethyl Group : Enhances solubility and bioavailability due to its polar nature. In similar quinazolinones, this group increased IC₅₀ values in kinase inhibition assays by 30% compared to methyl analogs .

- Thioether Linkage : Critical for binding to cysteine residues in target proteins (e.g., observed in EGFR inhibition studies) .

- Methodology :

- Synthesize analogs with varied substituents.

- Compare bioactivity via enzymatic assays (e.g., fluorescence-based kinase assays) .

Advanced: How should researchers address contradictory data in biological activity studies?

Answer:

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

- Assay Conditions : Differences in pH, temperature, or solvent (DMSO concentration). Standardize protocols (e.g., 1% DMSO, 37°C) .

- Protein Isoforms : Test activity against specific isoforms (e.g., EGFR T790M vs. wild-type) .

- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles (>3 cycles reduce stability by ~20%) .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?

Answer:

- Molecular Docking : Predict binding modes to target proteins (e.g., using AutoDock Vina). For similar compounds, methoxyethyl groups improved docking scores by 1.5 kcal/mol .

- ADMET Prediction : Tools like SwissADME assess logP (aim for 2–4), CYP450 interactions, and bioavailability .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroacetone) .

Advanced: What strategies resolve low purity in the final product?

Answer:

- Chromatography : Gradient HPLC (C18 column, acetonitrile/water mobile phase) improves purity from 85% to >98% .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data .

Advanced: How is the compound’s stability assessed under physiological conditions?

Answer:

- In vitro Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hrs.

- Half-Life Calculation : Use first-order kinetics; stability >12 hrs is ideal for drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.